(213C)ethylphosphonic acid

LC-MS/MS Internal Standard Bioanalysis

(213C)Ethylphosphonic acid is a stable isotope-labeled analog of ethylphosphonic acid, an organophosphorus compound of the phosphonic acid class (R-PO(OH)₂). It is characterized by a phosphorus-carbon bond, with the ethyl group serving as the organic substituent.

Molecular Formula C2H7O3P
Molecular Weight 111.04 g/mol
Cat. No. B12055434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(213C)ethylphosphonic acid
Molecular FormulaC2H7O3P
Molecular Weight111.04 g/mol
Structural Identifiers
SMILESCCP(=O)(O)O
InChIInChI=1S/C2H7O3P/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5)/i1+1
InChIKeyGATNOFPXSDHULC-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(213C)Ethylphosphonic Acid: Isotopic Tracer and Analytical Standard for Fosfomycin Quantification


(213C)Ethylphosphonic acid is a stable isotope-labeled analog of ethylphosphonic acid, an organophosphorus compound of the phosphonic acid class (R-PO(OH)₂) . It is characterized by a phosphorus-carbon bond, with the ethyl group serving as the organic substituent. The compound's primary differentiation lies in its isotopic enrichment, specifically the incorporation of carbon-13 (¹³C) at the C2 position of the ethyl group, which confers distinct spectral and mass properties . This labeling enables its use as a high-purity internal standard and a precise tracer in mechanistic, metabolic, and analytical studies, particularly for the quantitative determination of fosfomycin in biological matrices [1].

Procurement Risks: Why Unlabeled Ethylphosphonic Acid Cannot Substitute for (213C)Ethylphosphonic Acid in Tracer and Quantitation Workflows


Direct substitution of (213C)ethylphosphonic acid with unlabeled ethylphosphonic acid or other alkylphosphonic acids (e.g., methylphosphonic acid) is scientifically invalid for applications requiring isotopic tracing or precise internal standardization. Unlabeled analogs lack the mass shift (M+1 for ¹³C) necessary for differentiation from endogenous or analyte signals in mass spectrometry, leading to ion suppression or cross-talk, compromising assay accuracy and precision [1]. Furthermore, the isotopic label's position (C2) is critical for tracing specific metabolic pathways in mechanistic studies, where generic unlabeled compounds would provide no meaningful data on carbon flux or bond integrity [2]. This failure of generic substitution is quantifiable in the context of analytical method validation, where the use of an inappropriate internal standard directly impacts linearity and recovery.

Quantitative Differentiation of (213C)Ethylphosphonic Acid: Evidence from Chromatography, Spectroscopy, and Bioanalysis


Mass Spectrometric Differentiation: ¹³C-Labeling Provides a Distinct M+1 Shift for Internal Standardization

(213C)Ethylphosphonic acid is used as a stable isotope-labeled internal standard (IS) for the quantification of fosfomycin in human plasma by HPLC-MS/MS. Its ¹³C label provides a mass shift that distinguishes it from the unlabeled analyte. In a validated method, this IS enabled a linear calibration range of 5–2000 mg/L for fosfomycin, with intra-day precision (CV) of 2.0–8.2% and accuracy of -1.2% to +3.9% for quality control samples [1]. In contrast, using an unlabeled analog like ethylphosphonic acid would result in signal overlap, compromising these analytical figures of merit.

LC-MS/MS Internal Standard Bioanalysis

Analytical Precision in Capillary Zone Electrophoresis: Ethylphosphonic Acid as an Internal Standard

Ethylphosphonic acid (the unlabeled core structure of (213C)ethylphosphonic acid) was selected and validated as an internal standard for the determination of fosfomycin in serum by capillary zone electrophoresis with indirect UV detection. The method demonstrated inter-day precision with a relative standard deviation (RSD) of less than 2% [1]. This level of precision is enabled by the compound's electrophoretic mobility and stability, which are comparable to the analyte but allow for distinct migration. The isotopic labeling of (213C)ethylphosphonic acid further enhances this utility by enabling its use in MS-based methods.

Capillary Electrophoresis Method Validation Fosfomycin

Comparative Vapor-Phase Quantitation: Ethylphosphonic Acid Exhibits a Distinct Linear Range vs. Methyl, Propyl, and t-Butyl Analogs

In a study characterizing alkylphosphonic acid vapors using atmospheric flow tube–ion trap mass spectrometry, ethylphosphonic acid demonstrated a distinct linear range for quantitation of 5 to 50 ppmsoln, compared to methylphosphonic acid (2 to 50 ppmsoln) and propylphosphonic acid/t-butylphosphonic acid (2 to 25 ppmsoln) [1]. This difference in linear dynamic range, which is compound-specific, underscores that ethylphosphonic acid's vapor-phase behavior is not interchangeable with other alkylphosphonic acids. For a user requiring a (213C)-labeled tracer for similar vapor-phase or environmental monitoring studies, this data confirms that the ethyl chain length confers unique analytical performance characteristics.

Mass Spectrometry Chemical Warfare Agent Degradation Vapor Analysis

Mechanistic Tracer Potential: Position-Specific ¹³C Labeling Enables Elucidation of Fosfomycin Biosynthesis

The biosynthesis of the antibiotic fosfomycin involves the conversion of 2-hydroxyethylphosphonic acid and 2-aminoethylphosphonic acid. A study demonstrated the incorporation of these precursors into fosfomycin by Streptomyces fradiae [1]. (213C)Ethylphosphonic acid, with its label at the C2 position of the ethyl group, provides a direct and unambiguous tool to trace this specific carbon atom's fate through the biosynthetic pathway. This is a capability not offered by unlabeled ethylphosphonic acid or ¹³C-labeled analogs where the isotope is placed at a different position (e.g., methyl-¹³C). The position-specific labeling enables precise mapping of carbon skeleton rearrangements.

Biosynthesis Metabolic Tracing Fosfomycin

Optimal Use Cases for (213C)Ethylphosphonic Acid: A Procurement-Driven Guide


LC-MS/MS Bioanalysis of Fosfomycin in Clinical Pharmacokinetic Studies

(213C)Ethylphosphonic acid is the preferred internal standard for validated LC-MS/MS methods quantifying fosfomycin in human plasma. Its ¹³C label provides the necessary mass shift to avoid signal interference from the unlabeled analyte, enabling accurate and precise quantitation over a clinically relevant calibration range (5-2000 mg/L) [1]. This is essential for generating robust pharmacokinetic data to inform evidence-based dosing regimens for this antibiotic.

Tracing Biosynthetic Pathways of Phosphonate Natural Products

In studies of fosfomycin biosynthesis, (213C)ethylphosphonic acid serves as a position-specific tracer. Its ¹³C label at the C2 position of the ethyl group allows researchers to track the incorporation of the ethyl carbon skeleton into the final antibiotic structure, providing direct evidence for biosynthetic mechanisms that cannot be obtained with unlabeled precursors [2]. This is a critical tool for metabolic engineering and natural product discovery efforts aimed at modifying or optimizing phosphonate biosynthesis.

Environmental Monitoring and Forensic Analysis of Alkylphosphonic Acids

For the detection and quantitation of alkylphosphonic acid degradation products from organophosphorus compounds (e.g., chemical warfare agents), (213C)ethylphosphonic acid can function as a high-purity, isotopically distinct internal standard. Its unique vapor-phase linear range (5-50 ppmsoln) in atmospheric flow tube mass spectrometry [3] makes it suitable for method development in this niche application. The ¹³C label further ensures unambiguous identification in complex environmental matrices.

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